molecular formula C9H12BrClN2 B13488717 3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride

3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride

Cat. No.: B13488717
M. Wt: 263.56 g/mol
InChI Key: OEHZGYAJJFOBLR-UHFFFAOYSA-N
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Description

3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride is a chemical compound with the molecular formula C9H12BrN3·HCl It is a derivative of benzene, featuring a bromine atom and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride typically involves the bromination of N,N-dimethylbenzene-1-carboximidamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a suitable solvent like dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .

Scientific Research Applications

3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride involves its interaction with specific molecular targets. The bromine atom and carboximidamide group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylbenzamide: Similar in structure but lacks the carboximidamide group.

    N-Methyl-3-bromobenzylamine: Contains a bromine atom and a methylamine group but differs in the position and nature of functional groups

Uniqueness

3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride is unique due to the presence of both a bromine atom and a carboximidamide group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C9H12BrClN2

Molecular Weight

263.56 g/mol

IUPAC Name

3-bromo-N,N-dimethylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C9H11BrN2.ClH/c1-12(2)9(11)7-4-3-5-8(10)6-7;/h3-6,11H,1-2H3;1H

InChI Key

OEHZGYAJJFOBLR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)C1=CC(=CC=C1)Br.Cl

Origin of Product

United States

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